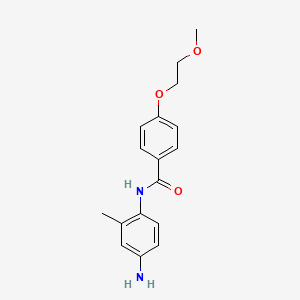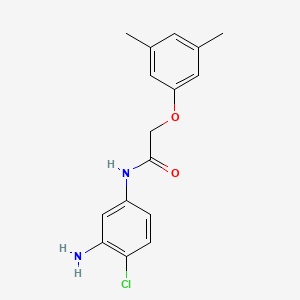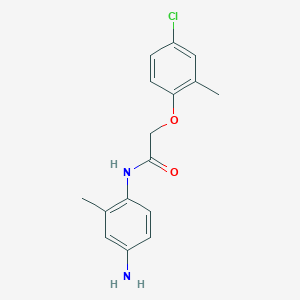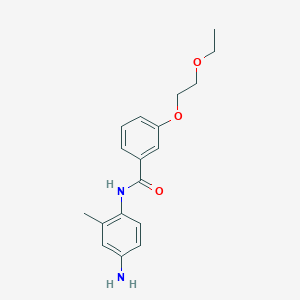
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, also known as EMEA, is a synthetic benzamide compound with a variety of applications in scientific research. EMEA has a wide range of uses, from acting as a reagent in organic synthesis to playing an important role in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Anticancer Properties
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide has shown potential in cancer treatment. For instance, a related compound, MGCD0103, is an orally active histone deacetylase inhibitor with significant antitumor activity and has entered clinical trials (Zhou et al., 2008).
Gastrokinetic Activity
Another study synthesized benzamide derivatives to evaluate their gastrokinetic activity. These compounds demonstrated potent in vivo gastric emptying activity, showing promise in gastrointestinal treatments (Kato et al., 1992).
Anticonvulsant Activity
Ameltolide analogues, including benzamides similar to N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, have exhibited anticonvulsant properties. These compounds were found to be superior to phenytoin in maximal electroshock seizure tests (Lambert et al., 1995).
Antioxidant Properties
In a study, the antioxidant properties of benzamide derivatives were analyzed. The electrochemical oxidation of amino-substituted benzamides was examined to understand their free radical scavenging activity, which is crucial for their antioxidant properties (Jovanović et al., 2020).
Therapeutic Efficacy in Tumor Treatment
A related compound, GOE1734, showed high efficacy in treating slowly proliferating tumors, indicating potential for specific cancer treatments (Berger et al., 1985).
CCR5 Antagonist Synthesis
Benzamide derivatives have been utilized in the synthesis of CCR5 antagonists, which are orally active and show potential in treating various conditions, including HIV (Ikemoto et al., 2005).
Enzyme Inhibition Activity
Benzamide derivatives, such as N-(3-hydroxyphenyl) benzamide, were synthesized and evaluated for their enzyme inhibition activity against various enzymes, highlighting their potential in therapeutic applications (Abbasi et al., 2014).
Antimicrobial Agents
New benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ertan et al., 2007).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-9-10-23-16-6-4-5-14(12-16)18(21)20-17-8-7-15(19)11-13(17)2/h4-8,11-12H,3,9-10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRUGRIYCMSILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



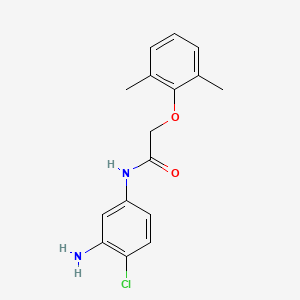
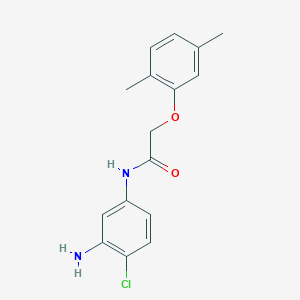
![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385086.png)


